1-(2-Thienylcarbonyl)piperazine trifluoroacetate
Overview
Description
1-(2-Thienylcarbonyl)piperazine trifluoroacetate is a chemical compound with the molecular formula C11H13F3N2O3S and a molecular weight of 310.29 g/mol . This compound is known for its unique structure, which includes a piperazine ring bonded to a thienylcarbonyl group and a trifluoroacetate moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(2-Thienylcarbonyl)piperazine trifluoroacetate typically involves the reaction of piperazine with 2-thiophenecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product’s purity and yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. These methods often include advanced purification techniques such as recrystallization or chromatography to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
1-(2-Thienylcarbonyl)piperazine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives of the thienylcarbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or alkyl halides replace one of the hydrogen atoms on the nitrogen atoms of the piperazine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Thienylcarbonyl)piperazine trifluoroacetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Thienylcarbonyl)piperazine trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites on the receptor.
Comparison with Similar Compounds
1-(2-Thienylcarbonyl)piperazine trifluoroacetate can be compared to other similar compounds, such as:
1-(2-Thienylcarbonyl)piperidine trifluoroacetate: This compound has a piperidine ring instead of a piperazine ring, which may result in different chemical properties and biological activities.
1-(2-Thienylcarbonyl)morpholine trifluoroacetate: The presence of a morpholine ring in this compound can lead to variations in its reactivity and applications compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
piperazin-1-yl(thiophen-2-yl)methanone;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS.C2HF3O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;3-2(4,5)1(6)7/h1-2,7,10H,3-6H2;(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRUMSYYHSFSKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CS2.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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